Cas no 481691-44-5 (2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide)
2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl )acetamide
- JS-2957
- STL168899
- CS-0332058
- BRD-K98726781-001-01-1
- CBKinase1_018027
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide
- 481691-44-5
- CBKinase1_005627
- SR-01000273115
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
- Oprea1_327443
- AKOS000414342
- 645-070-9
- BBL025799
- SR-01000273115-1
- 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide
-
- Inchi: 1S/C10H8Cl2N4OS2/c11-5-2-1-3-6(8(5)12)14-7(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
- InChI Key: YDQPDLUQBVHVGM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1NC(CSC1=NN=C(N)S1)=O)Cl
Computed Properties
- Exact Mass: 333.9516586Da
- Monoisotopic Mass: 333.9516586Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 134Ų
2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520851-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide |
481691-44-5 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402728-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide |
481691-44-5 | 95+% | 1g |
¥3371.00 | 2024-05-12 |
2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide
Recent Advances in the Study of 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide (CAS: 481691-44-5)
The compound 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide (CAS: 481691-44-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, biological activity, and mechanism of action, as well as its implications for drug development.
Recent studies have focused on the synthesis and optimization of 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.
In terms of biological activity, this compound has demonstrated promising results in vitro and in vivo. It exhibits potent inhibitory effects against specific enzymes and receptors implicated in various diseases, such as cancer and inflammatory disorders. For instance, recent findings suggest that it may act as a selective inhibitor of certain kinase pathways, making it a potential candidate for targeted therapy.
Mechanistic studies have revealed that 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide interacts with key molecular targets, leading to modulation of downstream signaling pathways. These interactions have been elucidated through molecular docking simulations and biochemical assays, providing insights into its mode of action at the atomic level.
The pharmacokinetic and toxicological profiles of this compound have also been investigated. Preliminary data indicate favorable absorption and distribution properties, although further studies are needed to assess its metabolic stability and potential side effects. These findings are crucial for advancing the compound into the next stages of drug development.
In conclusion, 2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(2,3-dichlorophenyl)acetamide represents a promising lead compound in medicinal chemistry. Its unique structural features and biological activities warrant further exploration, particularly in the context of personalized medicine and combination therapies. Future research should focus on optimizing its pharmacological properties and evaluating its efficacy in clinical trials.
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